ML290 is a synthetic, small molecule agonist of the human relaxin family peptide receptor 1 (RXFP1). [, ] It is a biased allosteric agonist, meaning it binds to a site on the receptor different from the endogenous ligand, relaxin, and preferentially activates specific downstream signaling pathways. [, , , ] ML290 is recognized for its potential therapeutic applications in treating various diseases, including heart failure and fibrosis. [, ]
ML-290 was originally synthesized and characterized by researchers aiming to explore its potential as a pharmacological agent. It belongs to the class of compounds known as biased allosteric agonists, which means it can modulate receptor activity in a manner that differs from traditional agonists by selectively activating certain signaling pathways over others. This property may enhance its therapeutic efficacy while minimizing side effects associated with broader receptor activation .
The synthesis of ML-290 involves several key steps, typically utilizing solid-phase peptide synthesis techniques. The compound is derived from starting materials that are carefully selected for their ability to yield high-purity products.
The detailed reaction conditions include temperature control, pH adjustments, and the use of specific solvents to optimize yield and purity. For example, during one synthetic route, the reaction mixture is maintained at low temperatures with careful monitoring of pH to favor the desired product formation.
ML-290 has a complex molecular structure characterized by multiple functional groups that contribute to its activity at the RXFP1 receptor. The molecular formula and weight are critical for understanding its interactions with biological systems.
The three-dimensional conformation of ML-290 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions at the molecular level .
The chemical reactivity of ML-290 is influenced by its functional groups, which can participate in various types of reactions:
The efficiency of these reactions is critical for achieving high yields during synthesis while maintaining the integrity of the compound's structure .
ML-290 exerts its effects through selective activation of the RXFP1 receptor. Upon binding to RXFP1, ML-290 initiates a cascade of intracellular signaling events that lead to various physiological responses:
Research indicates that ML-290's potency varies across different cell types, suggesting tissue-specific responses that could be leveraged for targeted therapies .
ML-290 has significant potential applications in scientific research and medicine:
ML-290 (molecular weight: 506.49 g/mol) has the empirical formula C₂₄H₂₁F₃N₂O₅S. It features a diphenyl sulfonamide core with a trifluoromethanesulfonyl group (–SO₂CF₃), contributing to its metabolic stability (Figure 1). The compound is classified as a biased allosteric agonist due to its selective activation of downstream signaling pathways distinct from the endogenous ligand relaxin-2 [1] [9].
Table 1: Physicochemical and Pharmacological Properties of ML-290
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 506.49 g/mol | MedChemExpress [1] |
CAS Number | 1482500-76-4 | TargetMol [9] |
EC₅₀ (RXFP1, cAMP) | 94 nM | Sci Rep [2] |
Solubility (DMSO) | 125 mg/mL (246.80 mM) | MedChemExpress [1] |
Plasma Half-Life (Mice) | 8.56 hours | Sci Rep [2] |
ML-290 binds to a topographically distinct site in RXFP1's transmembrane domain, unlike relaxin-2, which engages the extracellular leucine-rich repeats (LRRs) and ectodomain. Key mechanistic features include:
ML-290 exhibits >100-fold selectivity for RXFP1 over the closely related receptor RXFP2 (INSL3 receptor):
RXFP1 activation triggers diverse downstream effectors via multi-G protein coupling:
Table 2: Functional Effects of ML-290 in Disease Models
System | Effect | Mechanism | Reference |
---|---|---|---|
Human Hepatic Stellate Cells | ↓ Collagen deposition | ↑ MMP-2; ↓ Smad2/3 phosphorylation | Sci Rep [8] |
Mouse Mesenteric Arteries | Vasodilation (EC₅₀: ~10⁻¹¹ M) | Gi2-PI3Kβ/γ-NO pathway | Front Physiol [7] |
Pressure-Overload Heart Failure (Mice) | ↑ Left ventricular contractility | PKA-dependent phospholamban phosphorylation | PMC [5] |
Hepatic System
Cardiovascular System
All compound names mentioned: ML-290, serelaxin (RLX030), relaxin-2 (H2-RLX), simazine.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3